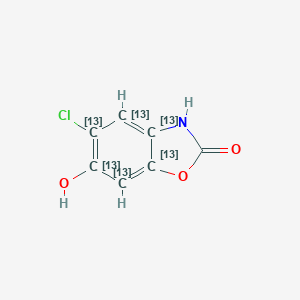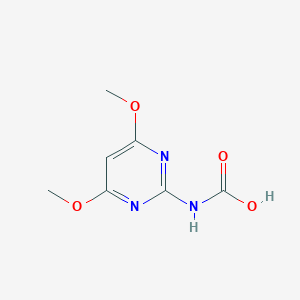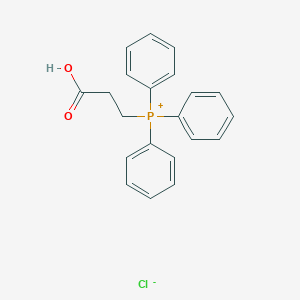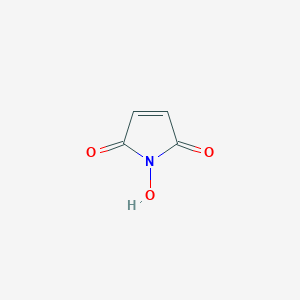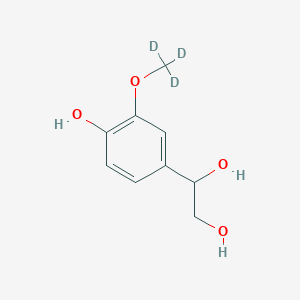
rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3
描述
rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3: is a deuterated form of 4-Hydroxy-3-methoxyphenylethylene Glycol, which is a metabolite of the neurotransmitter norepinephrine . This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies.
作用机制
Mode of Action
As a metabolite of catecholamines, Vanylglycol-d3 interacts with its targets in a similar manner to its parent compounds. It binds to and activates adrenergic receptors, triggering a cascade of intracellular events that lead to the physiological responses associated with these neurotransmitters .
Biochemical Pathways
The biochemical pathways affected by Vanylglycol-d3 are those involved in the synthesis, release, reuptake, and degradation of catecholamines . These pathways play a critical role in the body’s stress response and in the regulation of various physiological processes .
Pharmacokinetics
As a metabolite of catecholamines, it is likely to share similar adme properties with these compounds .
Action Environment
The action, efficacy, and stability of Vanylglycol-d3 can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with Vanylglycol-d3 or its parent catecholamines .
生化分析
Biochemical Properties
rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 is involved in the metabolic pathways of catecholamines. It is a metabolite of norepinephrine, formed through the action of enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These enzymes catalyze the breakdown of norepinephrine, leading to the formation of 4-Hydroxy-3-methoxyphenylethylene Glycol, which is then labeled with deuterium to form this compound .
This compound interacts with various biomolecules, including enzymes and proteins involved in neurotransmitter metabolism. The nature of these interactions is primarily enzymatic, where this compound serves as a substrate or product in biochemical reactions .
Cellular Effects
This compound influences cellular processes by participating in the metabolism of norepinephrine. This compound affects cell signaling pathways, particularly those involving adrenergic receptors. By modulating the levels of norepinephrine and its metabolites, this compound can impact gene expression and cellular metabolism .
In various cell types, including neurons and glial cells, this compound can alter the balance of neurotransmitters, thereby influencing cell function and communication within the nervous system .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a metabolite in the degradation pathway of norepinephrine. This compound binds to enzymes such as MAO and COMT, facilitating the breakdown of norepinephrine into its metabolites. The deuterium labeling in this compound allows for precise tracking and analysis of these metabolic processes .
By inhibiting or activating specific enzymes, this compound can modulate the levels of norepinephrine and its related metabolites, thereby influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable, but its degradation can lead to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models .
The stability of this compound allows for its use in extended biochemical assays, providing valuable insights into the temporal dynamics of catecholamine metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound can modulate neurotransmitter levels without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and gene expression .
Threshold effects have been observed, where specific dosages of this compound are required to elicit measurable biochemical changes. These studies help in understanding the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in the metabolic pathways of catecholamines. It is formed through the enzymatic action of MAO and COMT on norepinephrine. These enzymes catalyze the conversion of norepinephrine into its metabolites, including 4-Hydroxy-3-methoxyphenylethylene Glycol, which is then labeled with deuterium to form this compound .
This compound interacts with various cofactors and enzymes, playing a crucial role in the regulation of neurotransmitter levels and their associated physiological effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 involves the incorporation of deuterium atoms into the parent compound, 4-Hydroxy-3-methoxyphenylethylene Glycol. This is typically achieved through the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures to maintain the integrity of the deuterium labeling .
化学反应分析
Types of Reactions: rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields aldehydes or ketones, while reduction results in different alcohols .
科学研究应用
rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
相似化合物的比较
4-Hydroxy-3-methoxyphenylethylene Glycol: The non-deuterated form of the compound.
Vanillylmandelic Acid: Another metabolite of norepinephrine with similar applications in metabolic studies.
Uniqueness: rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate metabolic tracing is essential.
属性
IUPAC Name |
1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWPWWWZWKPJFL-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502893 | |
| Record name | 1-{4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74495-72-0 | |
| Record name | 1-{4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



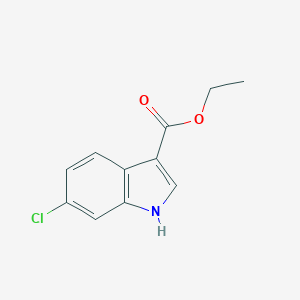
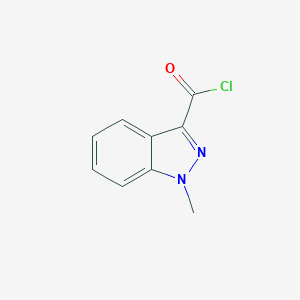
![1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate](/img/structure/B21223.png)
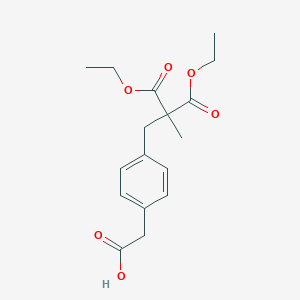
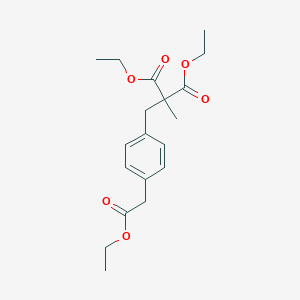
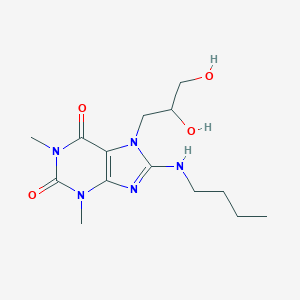
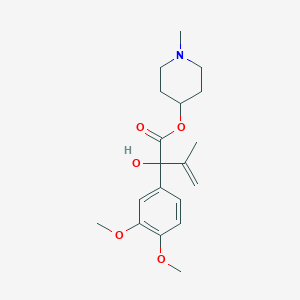
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21238.png)

